
2,7,12,17-Tetra-tert-butil-5,10,15,20-tetraaza-21H,23H-porfina
Descripción general
Descripción
2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine (TTBTP) is a type of azaporphyrin . It is known as a molecular organic semiconductor and has been intensively studied due to its unique properties . TTBTP films are polycrystalline with a tetragonal system .
Synthesis Analysis
TTBTP films were prepared using a thermal evaporation technique . In one study, TTBTP was used both alone in an acid medium and as a hybrid material with AuNPs in a water–DMSO acidified environment .Molecular Structure Analysis
The X-ray diffraction (XRD) of the powder showed that TTBTP is polycrystalline with a tetragonal system . The analysis of XRD pattern shows that the TTBTP film of thickness 55 nm has a crystallite size of 24.69 nm which tends to increase with the film thickness .Chemical Reactions Analysis
The current–density–voltage (J–V) characteristics of TTBTP films showed Ohmic drives in low voltage, whereas the space charge limited conductivity mechanism is familiar in the high voltage region .Physical and Chemical Properties Analysis
TTBTP is a near-infrared (nir) emitting dye and is hydrophobic in nature . Its thin films were reported to have a band gap of 1.75 eV, making them suitable for optoelectronic applications .Aplicaciones Científicas De Investigación
Tinciones Hematológicas
Este compuesto se utiliza en tinciones hematológicas . Las tinciones hematológicas se utilizan en el examen microscópico de muestras de sangre para identificar y contar los diferentes tipos de células sanguíneas.
Fabricación de Ensayos de Diagnóstico
Se utiliza en la fabricación de ensayos de diagnóstico . Los ensayos de diagnóstico son pruebas que se utilizan para identificar la presencia de una sustancia específica, como un fármaco o un marcador de enfermedad, en una muestra.
Histología
El compuesto también se utiliza en histología , que es el estudio de la estructura microscópica de los tejidos.
Monitoreo de Cloranfenicol y Co2+
El compuesto exhibe sensibilidad bifuncional para monitorear Cloranfenicol y Co2+ . El Cloranfenicol es un antibiótico, y el Co2+ es un ion cobalto. Esto lo hace útil para detectar estas sustancias en diversos entornos.
Sensores de Gas y Sistemas Optoelectrónicos
2,7,12,17-Tetra-tert-butil-5,10,15,20-tetraaza-21H,23H-porfina es un semiconductor orgánico altamente estructurado en películas delgadas, lo que lo hace adecuado para su uso en sensores de gas y sistemas optoelectrónicos .
Dispositivos Fotovoltaicos y Transistores
Debido a sus propiedades físicas, el compuesto se puede utilizar en dispositivos fotovoltaicos y transistores para efectos de campo .
Diodos Emisores de Luz (LED)
El compuesto también se puede utilizar en diodos emisores de luz (LED) , que se utilizan ampliamente en aplicaciones de visualización e iluminación.
Administración de Fármacos
Finalmente, el compuesto se ha utilizado en investigaciones multifuncionales de administración de fármacos . Se puede incorporar en micelas, que son partículas diminutas que pueden transportar fármacos a partes específicas del cuerpo.
Mecanismo De Acción
Propiedades
IUPAC Name |
4,9,14,19-tetratert-butyl-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N8/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21/h13-16H,1-12H3,(H2,33,34,35,36,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJDGYFHWIGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=C(C=C(N3)N=C4C(=CC(=N4)N=C5C(=CC(=N5)N=C1N2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392863 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-70-8 | |
| Record name | 2,7,12,17-Tetra-tert-butyl-5,10,15,20-tetraaza-21H,23H-porphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the notable optical properties of TBAP and how are they being utilized in sensing applications?
A1: TBAP exhibits distinct spectral changes upon interaction with specific analytes. [] Researchers have harnessed this property to develop optical sensors. For instance, TBAP in an acidic medium effectively detects chloramphenicol, a common antibiotic. [] When combined with gold nanoparticles (AuNPs), TBAP's sensitivity is further enhanced, enabling the detection of both chloramphenicol and cobalt ions (Co2+) in different media. [] This highlights the potential of TBAP-based materials for monitoring antibiotic levels and heavy metal contamination.
Q2: How does the structure of TBAP facilitate its interaction with fullerenes like C60 and C70?
A2: TBAP possesses a rigid structure and a shape-selective binding motif. [] These features contribute to its strong binding affinity for fullerenes, particularly C60. [] This interaction has been studied using UV-vis, fluorescence spectroscopy, and quantum chemical calculations, providing insights into the supramolecular forces at play. []
Q3: What are the potential applications of TBAP in optoelectronic devices?
A3: Several studies have explored the use of TBAP in optoelectronic applications. For example, researchers have fabricated and characterized TBAP-Copper Sulfide (CuS) films for photovoltaic applications. [] Additionally, the influence of film thickness on the structural and optical properties of TBAP nanostructure thin films has been investigated for potential use in optical devices. [] These studies suggest that TBAP, especially in its nanostructured form, holds promise for developing efficient and cost-effective optoelectronic devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


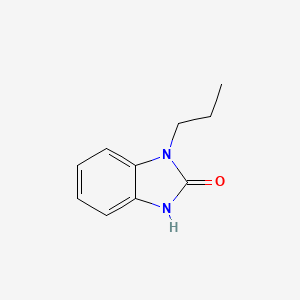
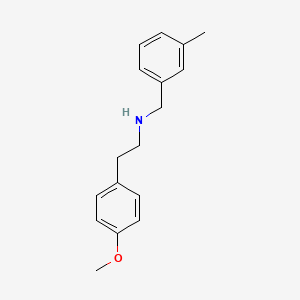
![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)
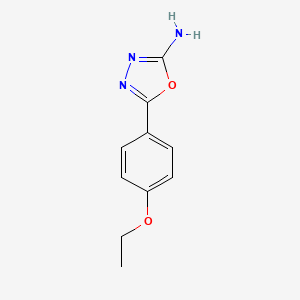
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
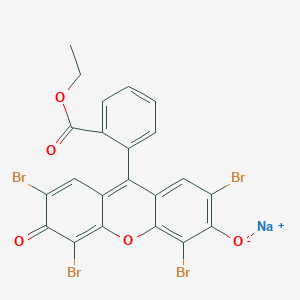
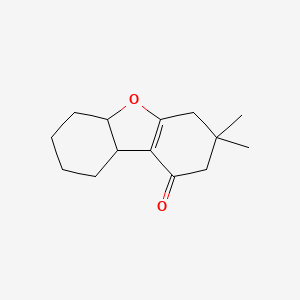


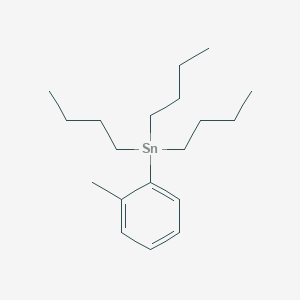
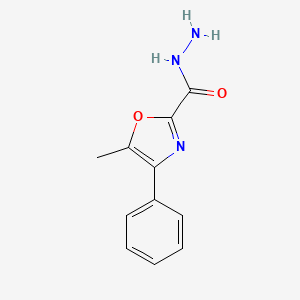
![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)

